
Oleic acid-13C18
Übersicht
Beschreibung
Oleic acid-13C18 is a 13C labeled fatty acid . It is used to prepare stable isotope-labeled fatty acid (FA) mixtures . It is also used for the isotopic labeling of triglycerides (TG) in HepG2 hepatoma cells .
Synthesis Analysis
This compound has been used in the study of synthesis of plasma triglycerides in vivo . The disposition of 13C18-oleic acid following in vivo intravenous and oral administration has been determined by liquid chromatography-mass spectrometry .Molecular Structure Analysis
The linear formula of this compound is 13CH3(13CH2)713CH=13CH (13CH2)713CO2H . Its molecular weight is 300.33 .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.4595 (lit.) . Its boiling point is 192-195 °C/1.2 mmHg (lit.) and melting point is 13.4 °C (lit.) . The density of this compound is 0.947 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Fatty Acid Uptake Inhibition in Mice : Taylor et al. (2016) explored the inhibition of fatty acid uptake in mice using 13C18-labeled oleic acid. Their research demonstrated effective inhibition of fatty acid uptake by certain compounds, which may have implications for pharmaceutical therapies (Taylor et al., 2016).
Quantitative Analysis in Pharmaceutical Excipients : Zhang, Wang, and Liu (2015) developed a method for the quantitative analysis of oleic acid and related fatty acids in pharmaceutical excipients. This study highlights the use of oleic acid as a common ingredient in various dosage forms (Zhang, Wang, & Liu, 2015).
Role in Signaling Lipids : Jeffries et al. (2016) investigated the biosynthetic pathways for N-acylglycines and primary fatty acid amides (PFAMs) in mouse neuroblastoma N18TG2 cells, using [13C18]oleic acid. This research provides insights into the formation of signaling lipids (Jeffries et al., 2016).
Anaerobic Degradation and Methanogenic Inhibitory Effects : Lalman and Bagley (2001) studied the anaerobic degradation of oleic acid and its effects on methanogenesis. Their findings contribute to understanding the environmental impact of oleic acid in different conditions (Lalman & Bagley, 2001).
Evaluating Cellular and Hepatic Diacylglycerol Acyltransferase Activity : Qi et al. (2010) developed a method for determining diacylglycerol acyltransferase activity using [13C18]oleic acid. This research has implications for understanding triglyceride synthesis in vitro and in vivo (Qi et al., 2010).
Interactions with Bovine Serum Albumin : Parks et al. (1983) explored the interactions of oleic acid with bovine serum albumin, providing insight into the biochemistry of oleic acid in biological systems (Parks et al., 1983).
Structure and Reactivity of Fatty-Acid Based (Nano)materials : Špačková et al. (2020) developed synthetic protocols for the isotopic labeling of oleic acid for use in materials science. Their work aids in understanding the structure and reactivity of fatty-acid-based materials (Špačková et al., 2020).
Safety and Hazards
Oleic acid-13C18 may cause skin irritation and serious eye irritation . It is classified as a combustible liquid .
Relevant Papers The disposition of 13C18-oleic acid following in vivo intravenous and oral administration has been determined by liquid chromatography-mass spectrometry . Another paper discusses the use of [13C18] oleic acid and mass isotopomer distribution analysis to study the synthesis of plasma triglycerides in vivo .
Wirkmechanismus
Target of Action
Oleic acid-13C18 is a 13C labeled Oleic acid . Oleic acid is an abundant monounsaturated fatty acid . It is the most common fatty acid in human adipose tissue . One of the primary targets of Oleic acid is the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes.
Mode of Action
Oleic acid acts as an activator of the Na+/K+ ATPase . By activating this enzyme, Oleic acid helps maintain the balance of sodium and potassium ions within the cell, thereby regulating cell volume, pH, and nutrient transport.
Biochemical Pathways
Oleic acid is involved in the fatty acid oxidation (FAO) pathway . It upregulates the expression of genes causing FAO . This process involves the breakdown of fatty acids to generate energy, which is crucial for various cellular functions.
Pharmacokinetics
The disposition of 13C18-oleic acid following in vivo intravenous and oral administration has been determined by liquid chromatography-mass spectrometry . .
Result of Action
The activation of Na+/K+ ATPase by Oleic acid helps maintain the cellular homeostasis. This action has significant implications for cellular functions, including nutrient transport and cell volume regulation. Moreover, the involvement of Oleic acid in the FAO pathway contributes to energy production within the cell .
Biochemische Analyse
Biochemical Properties
Oleic acid-13C18 plays a significant role in various biochemical reactions. It interacts with enzymes such as acyl-CoA synthetase, which activates fatty acids for subsequent metabolic processes. Additionally, it is involved in the formation of triglycerides and phospholipids, interacting with enzymes like glycerol-3-phosphate acyltransferase and diacylglycerol acyltransferase . These interactions are crucial for lipid metabolism and energy storage.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinase C and other signaling molecules. This compound also impacts gene expression related to lipid metabolism and inflammation. In hepatocytes, this compound can induce the expression of genes involved in fatty acid oxidation and lipid synthesis . Additionally, it affects cellular metabolism by serving as a substrate for beta-oxidation, providing energy for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism. This compound also interacts with membrane phospholipids, altering membrane fluidity and affecting the function of membrane-bound proteins . Furthermore, this compound can inhibit or activate enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, air, or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of lipid metabolism pathways and changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve energy balance. At high doses, this compound may lead to adverse effects such as hepatic steatosis and inflammation . Threshold effects have been observed, where moderate doses optimize metabolic benefits without causing toxicity. These findings highlight the importance of dosage in studying the physiological effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a substrate for beta-oxidation, where it is broken down to produce acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, this compound is incorporated into triglycerides and phospholipids, playing a role in lipid storage and membrane structure . Enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase are involved in its metabolism, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells, this compound is transported and distributed by specific transporters and binding proteins. Fatty acid transport proteins (FATPs) and fatty acid-binding proteins (FABPs) facilitate its uptake and intracellular transport . Once inside the cell, this compound can be directed to various organelles, including mitochondria for beta-oxidation and the endoplasmic reticulum for lipid synthesis. Its distribution affects its localization and accumulation within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the endoplasmic reticulum, where it participates in lipid synthesis and modification . Additionally, this compound can be found in lipid droplets, serving as a storage form of fatty acids. Targeting signals and post-translational modifications, such as acylation, direct this compound to specific compartments, ensuring its proper function within the cell.
Eigenschaften
IUPAC Name |
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-IGBBIXMTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-82-7 | |
| Record name | 287100-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid](/img/structure/B3121385.png)
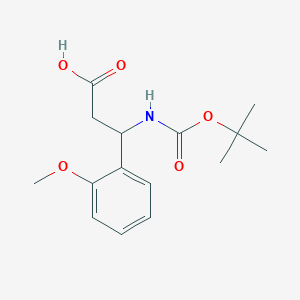
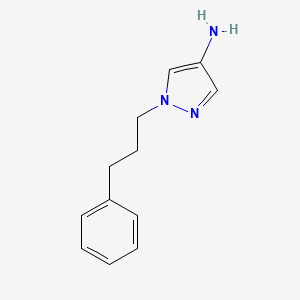
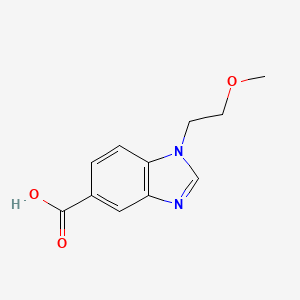
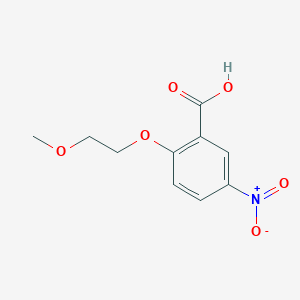
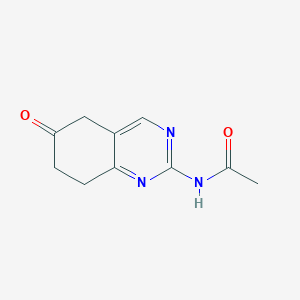


![3-Oxa-6-aza-bicyclo[3.1.1]heptane](/img/structure/B3121444.png)
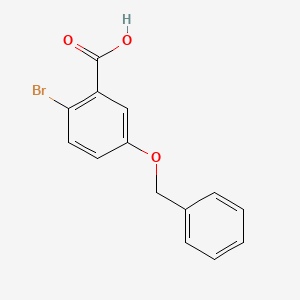
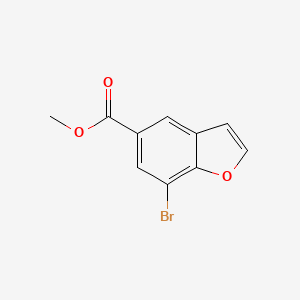
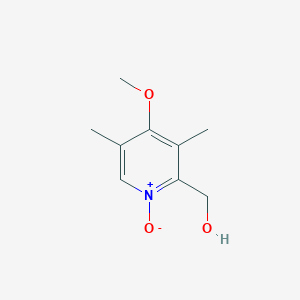
![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)

